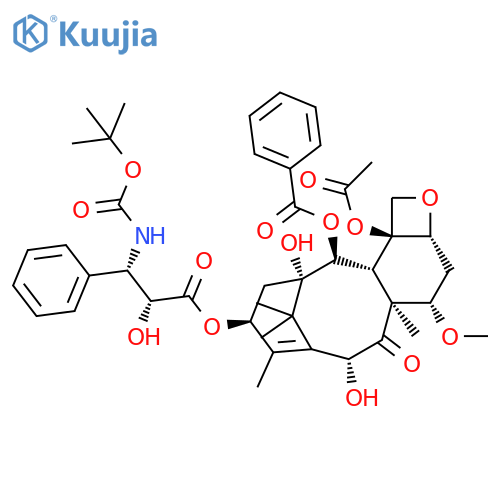Cas no 1420767-25-4 (7-Methyl Docetaxel)
7-メチルドセタキセルは、抗がん剤ドセタキセルのメチル化誘導体であり、より高い安定性と溶解性を示すことが特徴です。この化合物は、微小管の脱重合を阻害することで、がん細胞の増殖を抑制する作用機序を持ちます。特に、従来のドセタキセルと比較して、代謝耐性が向上しており、体内での持続性が期待されます。また、脂溶性の向上により、薬物送達システム(DDS)への応用可能性も研究されています。臨床的には、乳がんや前立腺がんなどの固形がんに対する治療効果が注目されています。

7-Methyl Docetaxel structure
商品名:7-Methyl Docetaxel
7-Methyl Docetaxel 化学的及び物理的性質
名前と識別子
-
- 7-Methyl Docetaxel
- (alphaR,betaS)-beta-[[(1,1-Dimethylethoxy)carbonyl]amino]-alpha-hydroxy-benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4-methoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-me
- 1420767-25-4
- CHEBI:230043
- RPR-123142
- Q27278248
- SCHEMBL20143822
- FX7R2617C2
- UNII-FX7R2617C2
- [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9-methoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- J-007594
- CABAZITAXEL METABOLITE (RPR123142)
- 10-Demethyl cabazitaxel
- RPR123142
-
- インチ: InChI=1S/C44H55NO14/c1-23-27(56-38(51)33(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)32(47)30(23)41(44,6)7)28(54-9)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1
- InChIKey: CIHAXHLPSYZREI-BGKJQISDSA-N
- ほほえんだ: CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)O
計算された属性
- せいみつぶんしりょう: 821.36225543g/mol
- どういたいしつりょう: 821.36225543g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 14
- 重原子数: 59
- 回転可能化学結合数: 14
- 複雑さ: 1670
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 11
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 213Ų
7-Methyl Docetaxel 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M320030-25mg |
7-Methyl Docetaxel |
1420767-25-4 | 25mg |
$ 914.00 | 2023-09-07 | ||
| TRC | M320030-5mg |
7-Methyl Docetaxel |
1420767-25-4 | 5mg |
$ 201.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-483163-5 mg |
7-Methyl Docetaxel, |
1420767-25-4 | 5mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-483163-5mg |
7-Methyl Docetaxel, |
1420767-25-4 | 5mg |
¥2858.00 | 2023-09-05 | ||
| TRC | M320030-50mg |
7-Methyl Docetaxel |
1420767-25-4 | 50mg |
$ 1570.00 | 2023-09-07 |
7-Methyl Docetaxel 関連文献
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
